5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole
Description
5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole is a brominated oxazole derivative featuring a partially saturated 4,5-dihydro-1,3-oxazole ring substituted with a bromomethyl group at position 5 and a thiophene moiety at position 2. The dihydrooxazole ring introduces a degree of saturation, reducing aromaticity compared to fully conjugated oxazoles, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-(bromomethyl)-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-4-6-5-10-8(11-6)7-2-1-3-12-7/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIBXWWOPXVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CS2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole typically involves the reaction of thiophene derivatives with oxazole precursors under specific conditions. One common method involves the bromination of a thiophene derivative followed by cyclization with an oxazole precursor. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxazole ring exhibit significant antimicrobial properties. For instance, derivatives of 5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the bromomethyl group can enhance the compound's efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have suggested that it may inhibit specific kinases implicated in tumor growth. For example, a derivative of this compound was tested in vitro and exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Materials Science
Organic Electronics
The incorporation of thiophene units in organic semiconductors has been widely studied due to their favorable electronic properties. This compound can be utilized as a building block for synthesizing new organic photovoltaic materials. Research indicates that devices fabricated with this compound exhibit improved charge transport characteristics and stability compared to traditional materials .
Photovoltaic Performance
A comparative study on the photovoltaic performance of polymer blends containing this compound showed promising results. When blended with poly(3-hexylthiophene) (P3HT), devices achieved a power conversion efficiency (PCE) of up to 0.82%, indicating its potential use in next-generation solar cells .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. For instance, a study highlighted its use in synthesizing novel heterocyclic compounds through palladium-catalyzed cross-coupling reactions .
Synthesis of Pharmaceuticals
The compound's versatility extends to pharmaceutical chemistry, where it can be employed in the synthesis of bioactive molecules. Its derivatives have been explored for their potential as anti-inflammatory agents and enzyme inhibitors . The ability to modify the thiophene and oxazole moieties provides a pathway to tailor pharmacological properties.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
A systematic comparison with structurally related compounds highlights key differences in substituents, reactivity, and applications:
Physicochemical Properties
- Melting Points: Brominated derivatives (e.g., ’s compound 5a, m.p. 114–115°C) typically exhibit higher melting points than non-halogenated analogs due to halogen-based intermolecular interactions. The target compound’s bromomethyl group may similarly enhance crystallinity .
- Reactivity : The bromomethyl group’s electrophilicity surpasses chloromethyl analogs (), enabling faster SN2 reactions, which is advantageous in synthetic chemistry .
Biological Activity
5-(Bromomethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole is a heterocyclic compound notable for its unique structural features, which include both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the bromination of thiophene derivatives followed by cyclization with oxazole precursors. Reaction conditions often require strong acids or bases as catalysts and may involve heating to facilitate the reaction . The molecular formula is , with a molecular weight of approximately 246.12 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The bromomethyl group serves as an electrophile, enabling it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, which is crucial for its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Streptococcus pneumoniae | 0.06 μg/mL |
These values indicate that the compound is more potent than several reference antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:
- Inhibition of DNA gyrase: This enzyme is crucial for DNA replication in bacteria and cancer cells. Compounds that inhibit DNA gyrase can effectively reduce cell proliferation .
- Induction of oxidative stress: The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antibacterial Efficacy: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxazole compounds showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
- Anticancer Research: Another research article reported that oxazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .
Comparison with Similar Compounds
When compared to similar compounds such as 2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole and 5-(Chloromethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole, the bromomethyl derivative shows enhanced reactivity due to the presence of the bromine atom. This allows for greater potential in further functionalization and application in drug development .
| Compound | Activity |
|---|---|
| This compound | Strong antibacterial and anticancer activity |
| 2-(Thiophen-2-YL)-4,5-dihydro-1,3-oxazole | Moderate activity |
| 5-(Chloromethyl)-2-(thiophen-2-YL)-4,5-dihydro-1,3-oxazole | Lower reactivity |
Q & A
Q. What are the standard synthetic routes for 5-(bromomethyl)-2-(thiophen-2-yl)-4,5-dihydro-1,3-oxazole, and what factors influence reaction yields?
The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, analogous oxazole derivatives are synthesized via Suzuki coupling between aryl halides and boronic acids (e.g., 4-formyl phenylboronic acid) using tetrakistriphenylphosphine palladium(0) as a catalyst, achieving yields up to 80% . Bromination of methyl groups can be achieved using N-bromosuccinimide (NBS) under reflux in CCl₄, with yields influenced by reaction time and radical initiators like AIBN . Optimization of stoichiometry, solvent polarity, and temperature (e.g., reflux vs. room temperature) is critical for improving yields .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- 1H/13C NMR : Essential for confirming regiochemistry and substituent environments. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while oxazole methylene groups appear at δ 3.5–4.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C=N stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Validates purity (>95% purity is typical for research-grade material) .
- X-ray Crystallography : Resolves stereochemistry and confirms dihydro-oxazole ring conformation (e.g., envelope or planar geometry) .
Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The bromomethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) to form functionalized derivatives. For example, substitution with sodium borohydride reduces bromomethyl to hydroxymethyl, while thionyl chloride converts hydroxymethyl to chloromethyl . Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. NaH) significantly affect reaction rates and byproduct formation .
Advanced Research Questions
Q. What strategies address contradictory data in regioselective functionalization of the dihydro-oxazole ring?
Contradictions in regioselectivity (e.g., C4 vs. C5 substitution) arise from competing electronic and steric effects. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via deuterium labeling or kinetic isotope effects (KIEs) helps clarify mechanisms . For example, electron-withdrawing groups on the thiophene ring direct substitution to C4, while bulky substituents favor C5 .
Q. How can this compound serve as a precursor in drug discovery or materials science?
- Pharmaceuticals : The bromomethyl group enables conjugation to biomolecules (e.g., peptides, antibodies) for targeted drug delivery. Analogous oxazoles are intermediates in antihypertensive agents like Telmisartan .
- Materials Science : Palladium-catalyzed cross-coupling (e.g., Stille or Heck reactions) generates π-conjugated polymers for organic electronics. For example, polymerizing thiophene-linked oxazoles yields semiconductors with tunable bandgaps .
- Biological Probes : Fluorescent tagging via Suzuki-Miyaura coupling introduces imaging moieties (e.g., BODIPY) .
Q. What methodological challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Racemization : Elevated temperatures during scale-up can racemize chiral centers. Low-temperature protocols (e.g., –78°C for lithiation) or asymmetric catalysis (e.g., chiral Pd complexes) mitigate this .
- Byproduct Formation : Column chromatography is often required for purification, but alternatives like recrystallization (e.g., using ethanol/water mixtures) improve scalability .
- Catalyst Loading : Reducing Pd catalyst loadings (e.g., from 5 mol% to 0.5 mol%) via ligand optimization (e.g., XPhos) lowers costs without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
